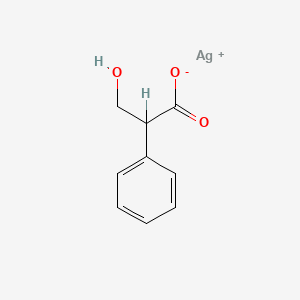![molecular formula C11H22ClNO2 B12684369 Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride CAS No. 93842-90-1](/img/structure/B12684369.png)
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique chemical structure, which includes an oxoallyl group, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
The synthesis of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride typically involves a multi-step process:
Initial Reaction: Methylbenzylaminoethanol reacts with acryloyl chloride to form an intermediate product.
Further Reaction: This intermediate then reacts with an oxyethyl compound.
Final Step: The resulting product is treated with ammonium chloride to yield the target compound.
Analyse Chemischer Reaktionen
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also be reduced, although this is less common due to the stability of the quaternary ammonium group.
Substitution: The oxoallyl group allows for substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride can be compared to other quaternary ammonium compounds such as:
Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: Similar structure but with a benzyl group instead of a diethylmethyl group.
Methacryloyloxyethyl dimethylbenzyl ammonium chloride: Contains a methacryloyl group, making it more reactive in polymerization reactions.
Eigenschaften
CAS-Nummer |
93842-90-1 |
|---|---|
Molekularformel |
C11H22ClNO2 |
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-11(4,5)12(6,8-2)9-3;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NDESLBMVDAWMGB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)











